

# Application Note: High-Specificity Measurement of p70S6K Activity using Crosstide

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## Compound of Interest

Compound Name: *Crosstide trifluoroacetate*

Cat. No.: *B10825728*

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## Abstract & Scope

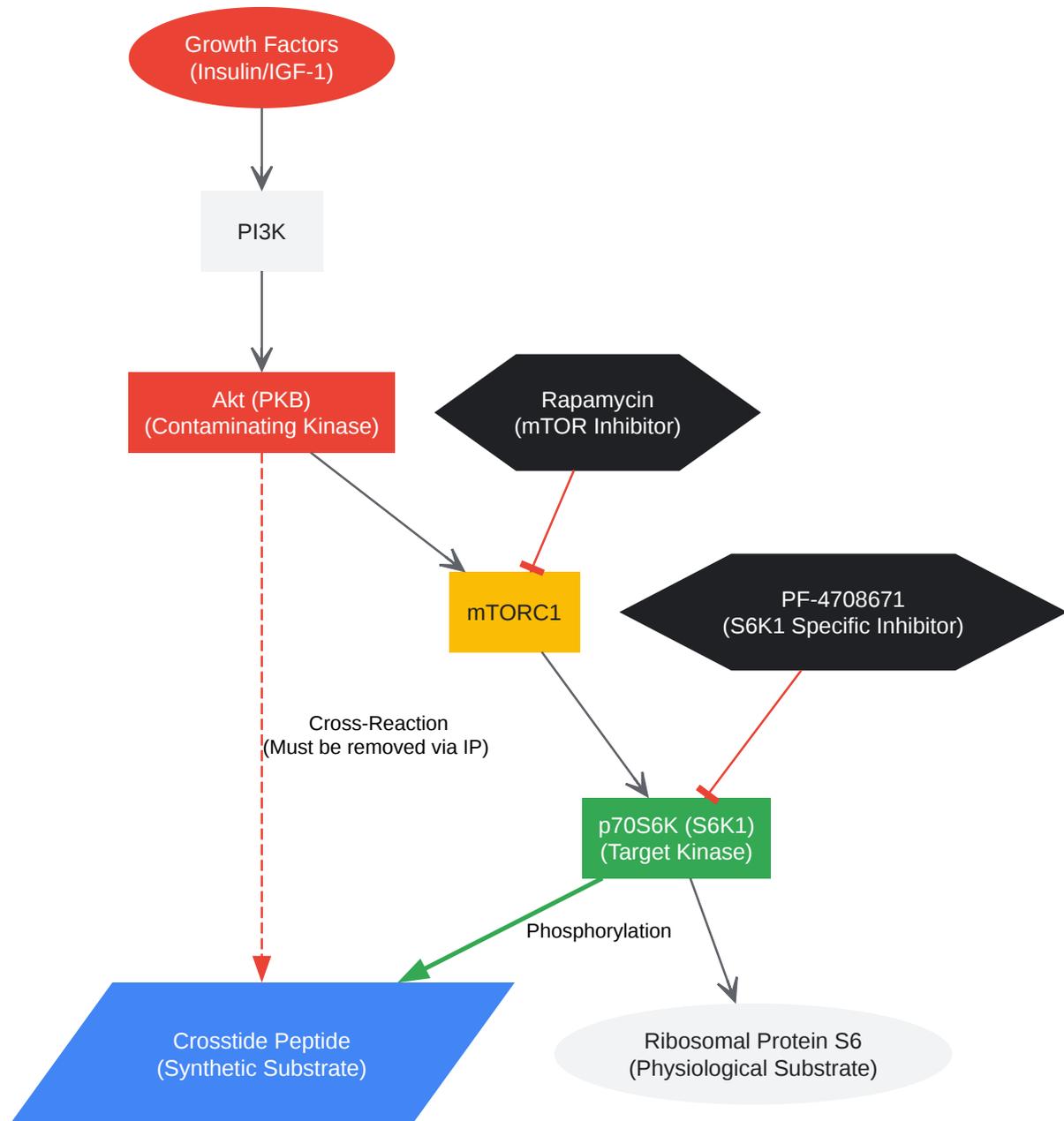
The 70 kDa ribosomal protein S6 kinase (p70S6K/S6K1) is a critical downstream effector of the mTORC1 signaling pathway, governing protein synthesis, cell growth, and survival.[1] Accurate measurement of p70S6K activity is essential for dissecting mTOR signaling dynamics and evaluating therapeutic candidates.

This Application Note details the protocol for measuring p70S6K phosphotransferase activity using Crosstide (GRPRTSSFAEG), a synthetic peptide derived from Glycogen Synthase Kinase-3 (GSK-3).

**Critical Scientific Warning:** Crosstide is not exclusive to p70S6K; it contains the consensus motif (R-X-R-X-X-S/T) recognized by both Akt (PKB) and p90RSK. Therefore, measuring p70S6K activity in crude lysates using Crosstide yields scientifically invalid data due to signal contamination from Akt. This protocol utilizes an Immunoprecipitation (IP)-Kinase Assay format to physically isolate p70S6K from Akt prior to the enzymatic reaction, ensuring data integrity.

## Signaling Pathway & Assay Logic

The following diagram illustrates the mTORC1 signaling cascade and the specific intervention points for this assay. Note the cross-reactivity of Crosstide with Akt, necessitating the IP step.



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Figure 1: The mTORC1-S6K signaling axis. The diagram highlights the necessity of isolating p70S6K, as Akt can also phosphorylate the Crosstide substrate.

## Experimental Protocol

### Phase 1: Sample Preparation & Immunoprecipitation (IP)

Objective: Solubilize cells while preserving phosphorylation states and isolate p70S6K from contaminating kinases (Akt).

## Reagents:

- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, 50 mM NaF, 10 mM -glycerophosphate, 5 mM Sodium Pyrophosphate, 1 mM Na<sub>3</sub>VO<sub>4</sub>, 1X Protease Inhibitor Cocktail.
- IP Antibody: Anti-p70S6K (Total) antibody (ensure IP compatibility).
- Beads: Protein A or G Magnetic Beads (preferred over Sepharose for lower background).

## Procedure:

- Stimulation: Treat cells (e.g., HEK293, MCF-7) with agonist (e.g., 100 nM Insulin for 30 min) or inhibitor (e.g., 20 nM Rapamycin for 2 hrs) as per experimental design.
- Lysis: Wash cells 2x with ice-cold PBS. Add ice-cold Lysis Buffer (0.5 mL per 10 cm dish). Scrape and transfer to microfuge tubes.
- Clarification: Incubate on ice for 10 min. Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to a new tube.
- IP Setup: Incubate 200–500 µg of total protein with 2–5 µg of Anti-p70S6K antibody. Rotate overnight at 4°C.
- Capture: Add 30 µL of pre-washed Protein A/G magnetic beads. Rotate for 1 hour at 4°C.
- Washing (Critical):
  - Wash 2x with Lysis Buffer (removes non-specific proteins).
  - Wash 2x with Kinase Assay Buffer (removes detergents that inhibit the enzymatic reaction).
  - Note: Remove all supernatant carefully after the final wash.

## Phase 2: The Kinase Reaction

Objective: Measure the transfer of

-Phosphate from ATP to Crosstide.

This protocol describes the Radiometric Filter-Binding Method (Gold Standard). See Section 5 for Non-Radioactive alternatives.

### Reagents:

- Kinase Assay Buffer (ADB): 20 mM MOPS (pH 7.2), 25 mM -glycerophosphate, 5 mM EGTA, 1 mM Na<sub>3</sub>VO<sub>4</sub>, 1 mM DTT.[2]
- Substrate: Crosstide Peptide (GRPRTSSFAEG).[2][3][4] Stock at 1 mM in water.
- ATP Cocktail: 75 mM MgCl<sub>2</sub> + 500 μM Cold ATP + [  
-  
P]ATP (approx. 3000 Ci/mmol, diluted to ~0.5 μCi/μL).[2]

### Procedure:

- Reaction Assembly: To the bead pellet (from Phase 1), add:
  - 30 μL Kinase Assay Buffer
  - 10 μL Crosstide (Final conc: 30 μM)
  - 10 μL ATP Cocktail (Final: 100 μM ATP, 15 mM MgCl<sub>2</sub>, ~5 μCi P)
- Incubation: Incubate at 30°C for 30 minutes with gentle agitation (thermomixer preferred to keep beads in suspension).
- Termination: Stop reaction by adding 20 μL of 0.5 M EDTA or spotting immediately onto P81 phosphocellulose paper.

## Phase 3: Detection & Data Analysis

Objective: Quantify phosphorylated substrate.

- Spotting: Spot 25  $\mu$ L of the reaction mixture onto P81 phosphocellulose squares.
- Washing: Wash filters 3x (5 min each) in 0.75% Phosphoric Acid.
  - Mechanism: P81 paper binds the basic amino acids (Arg) in Crosstide. Phosphoric acid washes away unreacted [ - P]ATP but retains the phosphorylated peptide.
- Quantification: Transfer wet filters to scintillation vials, add scintillation fluid, and count (CPM) in a liquid scintillation counter.

## Data Calculation

Convert CPM to Specific Activity (pmol phosphate transferred / min / mg protein).

## Summary of Key Parameters

| Parameter         | Recommended Value   | Rationale  |
|-------------------|---------------------|--|
| Buffer System     | MOPS (pH 7.2)       | Maintains stable pH at 30°C; MOPS is superior to Tris for kinase kinetics. |
| Crosstide Conc.   | 30 µM               | Typical of p70S6K for Crosstide is ~10–20 µM; 30 µM ensures saturation.    |
| MgCl <sub>2</sub> | 15 mM               | Essential cofactor for ATP chelation and phosphate transfer.               |
| Inhibitors        | -glycerophosphate   | Prevents phosphatases from removing the signal during the assay.           |
| Control           | Rapamycin Pre-treat | Validates that the signal is truly mTOR/S6K dependent.                     |

## Non-Radioactive Alternatives

While radiometric assays are the most sensitive, many labs prefer non-radioactive methods.

### 1. ADP-Glo™ (Promega):

- Mechanism: Measures ADP generation (product of the kinase reaction) via a luciferase-coupled reaction.[5]
- Protocol Adjustment: Perform the IP as described. In Phase 2, use Ultra-Pure ATP (no radioactive tracer). After the 30 min reaction, add ADP-Glo Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP

ATP

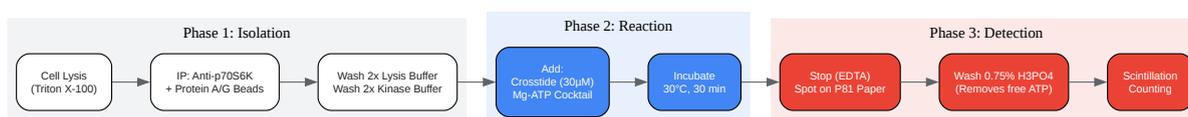
Light.

- Pros/Cons: Safer; linear signal. Requires very clean IP to avoid background ATPase activity from contaminants.

## 2. Fluorescent Polarization (FP) / TR-FRET:

- Mechanism: Uses a fluorescently labeled Crosstide and a phospho-specific antibody.
- Protocol Adjustment: Requires biotinylated Crosstide. No wash steps required (homogeneous assay).

## Workflow Visualization



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Figure 2: Step-by-step workflow for the IP-Kinase assay, ensuring separation of p70S6K from crude lysate before reaction.

## Troubleshooting Guide

| Issue                           | Probable Cause         | Corrective Action   |
|---------------------------------|------------------------|---|
| High Background (Blank)         | Free isotope retention | Ensure P81 washes are thorough (3x 5 min). Replace 0.75% Phosphoric acid fresh.   |
| No Activity in Positive Control | Phosphatase activity   | Ensure -glycerophosphate and Na3VO4 are fresh in the Lysis AND Kinase buffers.  |
| Low Specificity                 | Akt Contamination      | Increase stringency of IP washes (e.g., higher salt 500mM NaCl in first wash) or add Akt inhibitor (MK-2206) to reaction. |
| Bead Clumping                   | Protein aggregation    | Add 0.05% Tween-20 to the kinase buffer; ensure beads are magnetic and not crushed by centrifugation.                     |

## References

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